Cas no 94744-50-0 (Fmoc-Aib-OH)

Fmoc-Aib-OH structure
Fmoc-Aib-OH structure
Nombre del producto:Fmoc-Aib-OH
Número CAS:94744-50-0
MF:C19H19NO4
Megavatios:325.358465433121
MDL:MFCD00151913
CID:61745
PubChem ID:2756096

Fmoc-Aib-OH Propiedades químicas y físicas

Nombre e identificación

    • Fmoc-2-Aminoisobutyric acid
    • Fmoc-alpha-Me-Ala-OH
    • Fmoc-alpha-aminoisobutyric acid
    • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoic acid
    • 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
    • Fmoc-α-Me-Ala-OH
    • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
    • 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
    • Fmoc-Aib-OH
    • Fmoc-Alpha-Methylalanine
    • Fmoc-
    • FMOC-ALPHA-METHYL-ALANINE
    • FMOC-A-ME-ALA-OH
    • FMOC-A-METHYLALANINE
    • FMOC-AMINOISOBUTYRIC ACID (FMOC-AIB-OH)
    • N-Fmoc-2-aminoisobutyric acid
    • N-Fmoc-aminoisobutyric acid
    • 2-(Fmoc-amino)isobutyric Acid
    • N-Fmoc-α-methylalanine
    • N-Fmoc-2-methyl-DL-alanine
    • Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-
    • 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-2-METHYLPROPANOIC ACID
    • PubChem16476
    • N-Fmoc-alpha-meth
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine (ACI)
    • 2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-2-methylpropanoic acid
    • 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid
    • 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid
    • N-9-Fluorenylmethoxycarbonyl-α-aminoisobutyric acid
    • MDL: MFCD00151913
    • Renchi: 1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)
    • Clave inchi: HOZZVEPRYYCBTO-UHFFFAOYSA-N
    • Sonrisas: O=C(NC(C)(C)C(O)=O)OCC1C2C(=CC=CC=2)C2C1=CC=CC=2

Atributos calculados

  • Calidad precisa: 325.131408g/mol
  • Carga superficial: 0
  • XLogP3: 3.2
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Cuenta de enlace giratorio: 5
  • Masa isotópica única: 325.131408g/mol
  • Masa isotópica única: 325.131408g/mol
  • Superficie del Polo topológico: 75.6Ų
  • Recuento de átomos pesados: 24
  • Complejidad: 468
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: 2
  • Carga superficial: 0

Propiedades experimentales

  • Denso: 1.2820
  • Punto de fusión: 180.0 to 184.0 deg-C
  • Punto de ebullición: 544.3℃ at 760 mmHg
  • Punto de inflamación: 283 °C
  • índice de refracción: 1.614
  • PSA: 75.63000
  • Logp: 3.77920
  • Sensibilidad: Moisture Sensitive

Fmoc-Aib-OH Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Instrucciones de Seguridad: S22-S24/25
  • Código F de la marca fuka:10-21
  • Condiciones de almacenamiento:0-10°C
  • Nivel de peligro:IRRITANT

Fmoc-Aib-OH Datos Aduaneros

  • Código HS:2924299090
  • Datos Aduaneros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Fmoc-Aib-OH PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
AAPPTec
UZF011-100g
Fmoc-Aib-OH
94744-50-0
100g
$195.00 2024-07-20
ChemScence
CS-W009269-1000g
Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-
94744-50-0 99.57%
1000g
$695.0 2021-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003683-5g
Fmoc-Aib-OH
94744-50-0 97%
5g
¥58 2024-07-19
abcr
AB175897-100 g
Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); .
94744-50-0 95%
100g
€184.70 2023-05-07
abcr
AB175897-10 g
Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); .
94744-50-0 95%
10g
€80.40 2023-05-07
Enamine
EN300-81267-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
94744-50-0 95.0%
0.1g
$19.0 2025-02-20
Enamine
EN300-81267-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
94744-50-0 95.0%
1.0g
$26.0 2025-02-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62211-25g
2-(Fmoc-amino)isobutyric acid, 98%
94744-50-0 98%
25g
¥12777.00 2023-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047154-100g
Fmoc-Aib-OH
94744-50-0 98%
100g
¥501.00 2024-04-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F0888-5G
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
94744-50-0 >98.0%(T)(HPLC)
5g
¥120.00 2024-04-15

Fmoc-Aib-OH Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  10 min, 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referencia
Multiple Actions of H2S-Releasing Peptides in Human β-Amyloid Expressing C. elegans
Ali, Rafat ; Hameed, Rohil; Chauhan, Divya; Sen, Shantanu ; Wahajuddin, Muhammad; et al, ACS Chemical Neuroscience, 2022, 13(23), 3378-3388

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  10 min, 0 °C
1.2 6 h, 25 °C
Referencia
Solid-phase synthesis of benzimidazole libraries biased for RNA targets
Vourloumis, Dionisios; Takahashi, Masayuki; Simonsen, Klaus B.; Ayida, Benjamin K.; Barluenga, Sofia; et al, Tetrahedron Letters, 2003, 44(14), 2807-2811

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt; 24 h, rt
Referencia
Radical-Mediated Activation of Esters with a Copper/Selectfluor System: Synthesis of Bulky Amides and Peptides
Matsumoto, Akira ; Wang, Zhe; Maruoka, Keiji, Journal of Organic Chemistry, 2021, 86(7), 5401-5411

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Ytterbium triflate Solvents: Nitromethane
Referencia
Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions
Sridhar, P. Ramu; Sinha, Surajit; Chandrasekaran, S., Indian Journal of Chemistry, 2002, (1), 157-160

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Catalysts: Zinc Solvents: Acetonitrile ,  Water
Referencia
Zinc promoted rapid and efficient synthesis of Fmoc- and Z-α, α-dialkylamino acids under neutral conditions
Suresh Babu, Vommina V.; Ananda, Kuppanna, Indian Journal of Chemistry, 2001, (1), 70-74

Synthetic Routes 6

Condiciones de reacción
Referencia
Preparation of human glucagon-like-peptide-1 mimics and their use in the treatment of diabetes and related conditions
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción
Referencia
Synthesis and antiproliferative activity of culicinin D analogues containing simplified AHMOD-based residues
Stubbing, Louise A.; Kavianinia, Iman; Abbattista, Maria R.; Harris, Paul W. R.; Smaill, Jeff B.; et al, European Journal of Medicinal Chemistry, 2019, 177, 235-246

Synthetic Routes 8

Condiciones de reacción
Referencia
Synthesis, conformational analysis and CB1 binding affinity of hairpin-like anandamide pseudopeptide mimetics
Di Marzo, Maria; Casapullo, Agostino; Bifulco, Giuseppe; Cimino, Paola; Ligresti, Alessia; et al, Journal of Peptide Science, 2006, 12(9), 575-591

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  2 h, rt
Referencia
Fmoc-OPhth, the reagent of Fmoc protection
Yoshino, Ryo; Tokairin, Yoshinori; Kikuchi, Mari; Konno, Hiroyuki, Tetrahedron Letters, 2017, 58(16), 1600-1603

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referencia
Proximity-Induced Reactivity and Product Selectivity with a Rationally Designed Bifunctional Peptide Catalyst
Kinghorn, Michael J.; Valdivia-Berroeta, Gabriel A.; Chantry, Donalee R.; Smith, Mason S.; Ence, Chloe C.; et al, ACS Catalysis, 2017, 7(11), 7704-7708

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  18 h, rt
Referencia
Preparation of N-biaryl(hetero)arylsulphonamide amino acid derivatives as sphingosine 1-phosphate receptor type 1 antagonists useful in the treatment of diseases mediated by lymphocytes interactions
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, 25 °C
Referencia
Synthesis of insulinotropic peptides by a solid and solution approach via preparation and coupling of several peptide fragments and use of a pseudoproline in one of the fragments
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción
Referencia
DNA-binding ligands from peptide libraries containing unnatural amino acids
Lescrinier, Theo; Hendrix, Chris; Kerremans, Luc; Rozenski, Jef; Link, Andreas; et al, Chemistry - A European Journal, 1998, 4(3), 425-433

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ,  Dichloromethane ;  60 min, rt; 90 min, rt
Referencia
Method for producing peptide compound containing N-substituted-amino acid residue
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condiciones de reacción
Referencia
Preparation of potent and efficient cytotoxic pentapeptides and their antibody drug conjugates for treating cancer
, United States, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, 25 °C
Referencia
Insulinotropic peptide synthesis using solid and solution phase combination techniques
, World Intellectual Property Organization, , ,

Fmoc-Aib-OH Raw materials

Fmoc-Aib-OH Preparation Products

Fmoc-Aib-OH Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:94744-50-0)Fmoc-Aib-OH
Número de pedido:A22824
Estado del inventario:in Stock/in Stock
Cantidad:500g/1kg
Pureza:99%/99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 04:14
Precio ($):298.0/566.0
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94744-50-0)Fmoc-α-Me-Ala-OH
2466810
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:94744-50-0)Fmoc-Aib-OH
sfd8200
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe